molecular formula C11H13N B1308284 1-(Butan-2-yl)-2-isocyanobenzene CAS No. 602262-04-4

1-(Butan-2-yl)-2-isocyanobenzene

Cat. No.: B1308284
CAS No.: 602262-04-4
M. Wt: 159.23 g/mol
InChI Key: WQJPMLMEUPMPRO-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-2-isocyanobenzene is an organic compound that belongs to the class of aromatic isocyanides It consists of a benzene ring substituted with an isocyanide group at the second position and a butan-2-yl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-2-isocyanobenzene typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2-nitrobenzyl chloride, undergoes a reduction reaction to form 2-aminobenzyl chloride.

    Substitution Reaction: The 2-aminobenzyl chloride is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to form 1-(Butan-2-yl)-2-aminobenzene.

    Isocyanide Formation: Finally, the 1-(Butan-2-yl)-2-aminobenzene is treated with chloroform and a strong base like sodium hydroxide to form this compound through a Hofmann rearrangement reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-2-isocyanobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the isocyanide group to an amine group.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides of this compound.

    Reduction: 1-(Butan-2-yl)-2-aminobenzene.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butan-2-yl)-2-isocyanobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-2-isocyanobenzene involves its interaction with molecular targets through its isocyanide group. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, making the compound of interest for studying enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-4-isocyanobenzene: Similar structure but with the isocyanide group at the fourth position.

    1-(Butan-2-yl)-3-isocyanobenzene: Similar structure but with the isocyanide group at the third position.

    1-(Butan-2-yl)-2-aminobenzene: Similar structure but with an amine group instead of an isocyanide group.

Uniqueness

1-(Butan-2-yl)-2-isocyanobenzene is unique due to the specific positioning of the isocyanide group, which imparts distinct chemical reactivity and potential biological activity. The presence of the butan-2-yl group also influences its steric and electronic properties, differentiating it from other isocyanobenzene derivatives.

Properties

IUPAC Name

1-butan-2-yl-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-4-9(2)10-7-5-6-8-11(10)12-3/h5-9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPMLMEUPMPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398247
Record name 1-(Butan-2-yl)-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602262-04-4
Record name 1-(Butan-2-yl)-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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